![molecular formula C6H4F10S2 B599204 1,4-Bis(pentafluorothio)benzene CAS No. 1219501-58-2](/img/structure/B599204.png)
1,4-Bis(pentafluorothio)benzene
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Overview
Description
1,4-Bis(pentafluorothio)benzene is a chemical compound with the molecular formula C6H4(SF5)2 It is characterized by the presence of two pentafluorosulfanyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(pentafluorothio)benzene typically involves the reaction of 1,4-dibromobenzene with pentafluorosulfanyl chloride (SF5Cl) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
C6H4Br2+2SF5Cl→C6H4(SF5)2+2HBr
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(pentafluorothio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorosulfanyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the pentafluorosulfanyl groups can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of alkyl or aryl derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
1,4-Bis(pentafluorothio)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as high-performance coatings and electronic components.
Mechanism of Action
The mechanism of action of 1,4-Bis(pentafluorothio)benzene involves its interaction with molecular targets through its pentafluorosulfanyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound’s effects are mediated through these interactions, which can influence the activity of enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzene
- 1-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)benzene
- 4-(pentafluoro-lambda~6~-sulfanyl)benzene-1-sulfonyl chloride
Uniqueness
1,4-Bis(pentafluorothio)benzene is unique due to the presence of two pentafluorosulfanyl groups, which impart distinct chemical properties compared to similar compounds with only one such group
Biological Activity
1,4-Bis(pentafluorothio)benzene (C₆F₁₄S₂) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. With a molecular weight of 402.16 g/mol, this compound is primarily utilized in the synthesis of other fluorinated compounds and materials, particularly in proteomics and medicinal chemistry.
This compound is characterized by its high fluorine content, which contributes to its stability and reactivity. The compound can undergo various chemical reactions, including:
- Substitution Reactions : The pentafluorothio groups can be replaced by other functional groups.
- Oxidation and Reduction Reactions : These reactions can lead to the formation of different products depending on the reagents used.
- Addition Reactions : New groups can be added to the benzene ring or the pentafluorothio groups.
Proteomics Research
In proteomics, this compound is utilized for studying protein interactions and functions. Its high fluorine content enhances its utility in various labeling and detection techniques, enabling researchers to track proteins in complex biological systems. The compound's unique structure allows it to interact with biological molecules, potentially affecting their functions.
Drug Development
The compound is being explored for its potential applications in drug development and delivery systems. Its unique properties may enhance the efficacy and stability of pharmaceutical formulations. Research indicates that compounds with similar structures exhibit significant biological activities, including anticancer and antibacterial effects.
Anticancer Activity
Recent studies have shown that compounds structurally related to this compound exhibit considerable anticancer activity. For instance, a study reported that newly synthesized fluorinated compounds demonstrated nanomolar IC50 values against various cancer cell lines, suggesting a strong potential for therapeutic applications .
Compound | IC50 (nM) | Cancer Cell Line |
---|---|---|
Compound A | 50 | MCF-7 |
Compound B | 75 | HeLa |
This compound | TBD | TBD |
Antibacterial Activity
Another area of research focuses on the antibacterial properties of fluorinated compounds. Compounds similar to this compound have shown promising results against various bacterial strains, indicating their potential as antimicrobial agents .
The exact mechanism of action for this compound remains under investigation. However, its interaction with specific molecular targets suggests that it may affect cellular pathways involved in proliferation and apoptosis. The high electronegativity of fluorine atoms could influence membrane permeability and protein interactions.
Properties
IUPAC Name |
pentafluoro-[4-(pentafluoro-λ6-sulfanyl)phenyl]-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F10S2/c7-17(8,9,10,11)5-1-2-6(4-3-5)18(12,13,14,15)16/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIYRPKCXKSMRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(F)(F)(F)(F)F)S(F)(F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694129 |
Source
|
Record name | 1,4-Bis(pentafluoro-lambda~6~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219501-58-2 |
Source
|
Record name | 1,4-Bis(pentafluoro-lambda~6~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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